N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide
Description
N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, an acetamidomethyl group, and a prop-2-enamide moiety
Properties
IUPAC Name |
N-[4-(acetamidomethyl)-2-chlorophenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-12(17)15-11-5-4-9(6-10(11)13)7-14-8(2)16/h3-6H,1,7H2,2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJWGFOAIXHQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1)NC(=O)C=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-4-(acetamidomethyl)aniline.
Acylation Reaction: The aniline derivative undergoes acylation with acryloyl chloride under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-4-(methylamino)phenyl]prop-2-enamide
- N-[2-chloro-4-(ethylamino)phenyl]prop-2-enamide
Uniqueness
N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound has a molecular formula of C12H14ClN3O and a molecular weight of approximately 253.71 g/mol. Its structure consists of a prop-2-enamide moiety linked to a chlorinated aromatic ring, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been studied for its role as an enzyme inhibitor, particularly in the context of cancer therapy and inflammatory diseases.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in tumor proliferation and inflammation pathways. It is hypothesized that the acetamidomethyl group enhances binding affinity to target enzymes by providing additional hydrogen bonding opportunities.
- Receptor Modulation : The compound may also act as a modulator for certain receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating moderate potency against these cell lines.
- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound:
- Cytokine Inhibition : The compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory conditions.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its anticancer properties .
- Case Study 2 : Another investigation focused on the anti-inflammatory effects in a rat model of arthritis. Administration of the compound resulted in decreased joint swelling and pain, along with reduced levels of inflammatory markers .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-[4-(acetylamino)phenyl]prop-2-enamide | Anticancer | 15 | Apoptosis induction |
| N-(4-chlorophenyl)prop-2-enamide | Anti-inflammatory | 20 | Cytokine inhibition |
| N-[3-chloro-4-(methoxyphenyl)]prop-2-enamide | Antimicrobial | 25 | Cell wall synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
